molecular formula C14H24O2 B1364977 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 73152-70-2

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1364977
CAS RN: 73152-70-2
M. Wt: 224.34 g/mol
InChI Key: IAQHPZFALQQESM-UHFFFAOYSA-N
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Description

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a derivatized bicyclic compound . It has a CAS Number of 73152-70-2 . The molecular formula is C14H24O2 , and the molecular weight is 224.34 .


Molecular Structure Analysis

The InChI code for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is 1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16) . The Canonical SMILES string is CCCCCC12CCC(CC1)(CC2)C(O)=O .


Physical And Chemical Properties Analysis

The compound is in the form of powder or crystals . It has a melting point of 160-162 °C (lit.) . The XLogP3-AA value is 4.6 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Liquid Crystal Formation and Properties

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is utilized in the design of liquid crystals, specifically in creating mesogens that form smectic phases. For instance, Ahmed et al. (2018) explored the use of this compound in designing smectic liquid crystals with an axially chiral biphenyl core, aiming to achieve a ferroelectric phase (Ahmed et al., 2018). Similarly, Carr et al. (1981) studied cyanoaryl esters of 4-alkylbicyclo[2.2.2]octane-carboxylic acids to analyze their liquid crystal properties (Carr et al., 1981).

Chemical Structure and Reactivity

  • The chemical structure of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and its derivatives has been a subject of interest. Sridhar et al. (1997) determined the crystal structure of a derivative, providing insights into its liquid crystalline behavior (Sridhar et al., 1997). Wiberg (2002) investigated the acidity of substituted bicyclooctane-1-carboxylic acids, exploring the field effect of various substituents (Wiberg, 2002).

Applications in Nanotechnology and Catalysis

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is also involved in nanotechnology and catalysis. For instance, Mohamed et al. (2013) reported its use in polymeric sorbent materials for fractionation of model naphthenates, highlighting its potential in environmental applications (Mohamed et al., 2013).

Impact on Physical Chemistry and Material Science

  • The compound's influence on physical chemistry and material science is notable. For example, Roberts and Moreland (1953) investigated the electrical effects of substituent groups in saturated systems, including 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids (Roberts & Moreland, 1953). The research contributes to a deeper understanding of electrostatic interactions in molecular structures.

properties

IUPAC Name

4-pentylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHPZFALQQESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401134
Record name 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

73152-70-2
Record name 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In another flask, 150 ml of concentrated sulfuric acid and 1.3 g of silver sulfate (Ag2SO4) were mixed and cooled to 5° C., and 5 ml of a solutoin of 3 g of the aforesaid 1-bromo-4-pentylbicyclo(2,2,2)octane in n--C6H14 was added. Subsequently, 1 ml of 98% HCOOH was gradually added thereto. After the evolution of gas ceased, the reaction solution was added to 600 ml of ice water to deposit crystals. The crystals were collected by filtration to obtain 4-pentylbicyclo[2,2,2]octanecarboxylic acid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In another flask, 150 ml of concentrated sulfuric acid and 1.3 g of silver sulfate (Ag2SO4) were mixed and cooled to 5° C., and 5 ml of a solution of 3 g of the aforesaid 1-bromo-4-pentylbicyclo(2,2,2)octane in n--C6H14 was added. Subsequently, 1 ml of 98% HCOOH was gradually added thereto. After the evolution of gas ceased, the reaction solution was added to 600 ml of ice water to deposit crystals. The crystals were collected by filtration to obtain 4-pentylbicyclo[2,2,2]octanecarboxylic acid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
MJ Wilde, CE West, AG Scarlett, D Jones… - … of Chromatography A, 2015 - Elsevier
Although bicyclic acids have been reported to be the major naphthenic acids in oil sands process-affected water (OSPW) and a well-accepted screening assay indicated that some …
Number of citations: 55 www.sciencedirect.com
Z Ahmed, C Müller, M Holzwarth, C Haege… - Journal of Materials …, 2018 - pubs.rsc.org
We report the results of a study in which we introduce a tricarbosilane end-group in a mesogenic scaffold derived from an axially chiral biphenyl with a large transverse dipole moment. …
Number of citations: 2 pubs.rsc.org
AG Douglass - Journal of Materials Chemistry, 1999 - pubs.rsc.org
The dipentyl derivatives of 10- and 12-vertex p-carboranes and bicyclo[2.2.2]octane have been prepared and studied in the pure state and in binary mixtures with a nematic host. Only 1,…
Number of citations: 24 pubs.rsc.org
RA Wallace, JP Haar Jr, DB Miller… - Magnetic resonance …, 1998 - Wiley Online Library
A nonaromatic, small‐molecule, gadolinium(3+)‐chelate code named MP‐2269 was synthesized and evaluated in animals as a potential MR contrast agent for blood pool. The ligand of …
Number of citations: 48 onlinelibrary.wiley.com
MH Mohamed, LD Wilson… - The Journal of Physical …, 2013 - ACS Publications
The sorption properties are reported for several examples of single-component carboxylic acids representing naphthenic acids (NAs) with β-cyclodextrin (β-CD) based polyurethane …
Number of citations: 17 pubs.acs.org
SK Kang, ET Samulski, P Kang, J Choo - Liquid Crystals, 2000 - Taylor & Francis
Nematic mesophase stability, as determined by the excess mesophase range in mixtures of organic acids (supramesogen derived from par a-substituted phenyl, 4-substituted …
Number of citations: 32 www.tandfonline.com
AG Douglass, K Czuprynski, M Mierzwa… - Journal of Materials …, 1998 - pubs.rsc.org
Two 4-alkoxyphenyl 12-pentylcarborane-1-carboxylate nematic liquid crystals have been synthesized. The materials are found to exhibit ideal mixing of nematic phases in their binary …
Number of citations: 58 pubs.rsc.org
B Ringstrand, J Vroman, D Jensen, A Januszko… - Liquid …, 2005 - Taylor & Francis
Twelve esters were prepared from pentyl‐substituted p‐carborane, bicyclo[2.2.2]octane, cyclohexane, and benzene carboxylic acids and three substituted phenols. The mesogenic …
Number of citations: 24 www.tandfonline.com
K Ayub, M Moran, C Lazar, RP Lemieux - Journal of Materials …, 2010 - pubs.rsc.org
Calamitic mesogens with axially chiral 3,3′-dinitro-2,2′,6,6′-tetramethylbiphenyl cores and combinations of 4-alkoxybenzoate and 4-pentyl- or 4-alkoxybicyclo[2.2.2]octane-1-…
Number of citations: 11 pubs.rsc.org
MJ Wilde, SJ Rowland - Analytical chemistry, 2015 - ACS Publications
Identification of individual petroleum acids (“naphthenic” acids, NA) has proved challenging for decades, due to the extreme complexity of many petroleum acid mixtures. This has …
Number of citations: 32 pubs.acs.org

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